Agomelatine-d6

Description

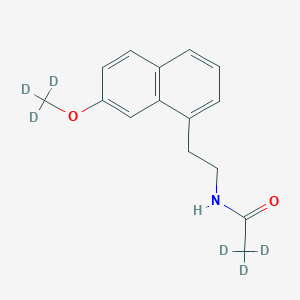

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to Agomelatine-d6 for Research Applications

This technical guide provides an in-depth overview of Agomelatine-d6, a deuterated analog of Agomelatine, for researchers, scientists, and professionals in drug development. It covers its core applications, suppliers, mechanism of action, and detailed experimental protocols where it serves as a critical reagent.

Introduction to this compound

This compound is the deuterium-labeled version of Agomelatine, a novel antidepressant.[1] Structurally, deuterium atoms replace hydrogen atoms at specific positions, in this case, on the methoxy and acetamide groups.[2] This substitution results in a molecule that is chemically identical to Agomelatine in its biological interactions but has a higher molecular weight. This key difference makes this compound an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2][3] Its primary use is for the accurate quantification of Agomelatine in biological matrices such as plasma, which is essential for pharmacokinetic and metabolism studies.[4]

Commercial Suppliers and Specifications

This compound is available from several chemical suppliers specializing in research-grade compounds and stable isotope-labeled standards. Researchers should always request a certificate of analysis (CoA) to ensure the quality and purity of the product.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| MedchemExpress | 1079389-42-6 | C₁₅H₁₁D₆NO₂ | 249.34 | Not specified, CoA available | For research use only.[1] |

| Cayman Chemical | 1079389-42-6 | C₁₅H₁₁D₆NO₂ | 249.3 | ≥99% deuterated forms (d₁-d₆) | Provided as a solid.[2] |

| Pharmaffiliates | 1079389-42-6 | C₁₅H₁₁D₆NO₂ | 249.34 | Not specified, CoA available | Pharmaceutical standard, intermediate.[5] |

| VIVAN Life Sciences | 1079389-42-6 | C₁₅H₁₁NO₂D₆ | 249.34 | Not specified, CoA available | Stable Isotope Labeled Compound.[6] |

Mechanism of Action of Agomelatine

To understand the research context of this compound, it is crucial to understand the mechanism of its non-deuterated parent compound. Agomelatine exhibits a unique dual mechanism of action that distinguishes it from other antidepressants.[7] It acts as a potent agonist at melatonergic MT1 and MT2 receptors and simultaneously as an antagonist at the serotonin 5-HT2C receptor.[8][9]

This synergistic action is believed to be responsible for its antidepressant and anxiolytic effects.[10]

-

MT1/MT2 Agonism : Activation of melatonin receptors, particularly in the suprachiasmatic nucleus (SCN), helps to resynchronize disrupted circadian rhythms, which are often observed in patients with major depression.[11][12] This action contributes to the improvement of sleep patterns.[13]

-

5-HT2C Antagonism : The 5-HT2C receptor tonically inhibits the release of dopamine and norepinephrine in the frontal cortex. By blocking these receptors, Agomelatine disinhibits these pathways, leading to an increase in the extracellular levels of both dopamine and norepinephrine.[11][12]

This combined mechanism not only addresses mood but also the sleep disturbances and anhedonia associated with depression.[12]

Experimental Protocols: Use in Bioanalysis

The primary application of this compound is as an internal standard (IS) for the quantification of Agomelatine in biological samples. The following protocol outlines a typical validated LC-MS/MS method for determining Agomelatine concentrations in human plasma.

Principle

A known concentration of this compound is added to plasma samples. Both the analyte (Agomelatine) and the IS (this compound) are extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. Because the IS and analyte co-elute and have similar ionization properties but different masses, the ratio of the analyte's response to the IS's response allows for precise quantification, correcting for variability during sample preparation and analysis.[3]

Materials and Reagents

-

Agomelatine and this compound reference standards

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Methanol (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

-

Deionized water

Standard and Sample Preparation

-

Stock Solutions : Prepare individual stock solutions of Agomelatine and this compound (IS) in methanol (e.g., 1 mg/mL).

-

Working Solutions : Prepare serial dilutions of Agomelatine from the stock solution to create calibration standards (e.g., ranging from 0.05 to 8 ng/mL). Prepare a separate working solution of this compound (e.g., 100 ng/mL).

-

Sample Spiking : To a 100 µL aliquot of plasma sample (or calibration standard/quality control sample), add a small volume (e.g., 10 µL) of the this compound working solution.

Extraction: Liquid-Liquid Extraction (LLE)

-

Vortex the spiked plasma samples briefly.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following are representative conditions and may require optimization.

| Parameter | Typical Value |

| LC Column | C18 column (e.g., Zorbax SB-C18, 150 x 2.1 mm, 5 µm)[4] |

| Mobile Phase | A: 5 mM ammonium acetate + 0.1% formic acid in waterB: Methanol[4] |

| Gradient/Isocratic | Isocratic: 30:70 (A:B)[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 5-10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Mass Transition (Agomelatine) | m/z 244.1 → 185.3[4][14] |

| Mass Transition (IS: this compound) | m/z 250.1 → 191.3 (calculated for 6 deuterium atoms) |

Note: The exact mass transition for this compound should be confirmed by direct infusion of the standard.

Data Analysis

The concentration of Agomelatine in the unknown samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio (Agomelatine peak area / this compound peak area) against the nominal concentration of the calibration standards. A linear regression model is then applied to calculate the concentrations in the test samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. vivanls.com [vivanls.com]

- 7. Agomelatine, the first melatonergic antidepressant: discovery, characterization and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychscenehub.com [psychscenehub.com]

- 12. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]

- 13. Agomelatine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Agomelatine vs. Agomelatine-d6: A Comprehensive Structural and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and functional differences between the antidepressant agomelatine and its deuterated isotopologue, agomelatine-d6. This document is intended for an audience with a strong scientific background in pharmacology, medicinal chemistry, and drug development.

Core Structural Differences and Physicochemical Properties

Agomelatine, N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, is a melatonergic agonist and a 5-HT2C receptor antagonist.[1][2] Its deuterated form, this compound, is structurally identical except for the substitution of six hydrogen atoms with deuterium. Specifically, the three hydrogen atoms of the acetyl methyl group and the three hydrogen atoms of the methoxy group are replaced with deuterium.[3] This isotopic substitution leads to a marginal increase in molecular weight but can have significant implications for the compound's metabolic stability and pharmacokinetic profile.

Data Presentation: Physicochemical Properties

| Property | Agomelatine | This compound |

| Molecular Formula | C₁₅H₁₇NO₂ | C₁₅H₁₁D₆NO₂ |

| Molecular Weight | 243.30 g/mol | 249.34 g/mol |

| Monoisotopic Mass | 243.1259 g/mol | 249.1636 g/mol |

| IUPAC Name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | 2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide |

| CAS Number | 138112-76-2 | 1079389-42-6 |

The Impact of Deuteration on Pharmacokinetics: The Kinetic Isotope Effect

The primary rationale for deuterating pharmaceuticals is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present.[4][5]

For agomelatine, the sites of deuteration—the N-acetyl and O-methyl groups—are known sites of metabolism by cytochrome P450 enzymes, primarily CYP1A2 and to a lesser extent CYP2C9 and CYP2C19.[6] The deuteration at these positions is expected to slow down the N-deacetylation and O-demethylation metabolic pathways. This can potentially lead to:

-

Increased plasma half-life (t½)

-

Reduced metabolic clearance

-

Increased overall drug exposure (AUC)

-

Reduced formation of metabolites

Mechanism of Action: Signaling Pathways

Agomelatine's antidepressant and anxiolytic effects are attributed to its unique synergistic mechanism of action as a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin 5-HT2C receptor.[9][10][11][12]

Melatonergic Agonism (MT1/MT2 Receptors)

Activation of the G-protein coupled MT1 and MT2 receptors, primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, is crucial for regulating circadian rhythms. The downstream signaling cascade involves:

-

Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of protein kinase A (PKA) activity .

-

Influence on the phosphorylation of cyclic AMP-responsive element-binding protein (CREB) , a key transcription factor involved in neuroplasticity and cell survival.

This pathway is believed to contribute to the resynchronization of disrupted circadian rhythms often observed in patients with major depressive disorder.

Serotonin 5-HT2C Receptor Antagonism

Agomelatine acts as a neutral antagonist at 5-HT2C receptors. These receptors are tonically active and exert an inhibitory effect on the release of dopamine and norepinephrine in the prefrontal cortex.[2] By blocking these receptors, agomelatine disinhibits these pathways, leading to an increase in the extracellular levels of dopamine and norepinephrine in the frontal cortex. This is a key component of its antidepressant effect and distinguishes it from selective serotonin reuptake inhibitors (SSRIs).

Agomelatine's dual mechanism of action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the established synthetic routes for agomelatine, with the introduction of deuterated reagents at the appropriate steps. A common route involves the following key transformations:

-

Preparation of the Naphthalene Core: Starting from 7-methoxy-1-tetralone, a key intermediate.

-

Introduction of the Ethylamine Side Chain: This can be achieved through various methods, such as the Strecker synthesis or by reaction with a suitable acetonitrile derivative followed by reduction.

-

Acetylation: The final step involves the acetylation of the primary amine.

For the synthesis of this compound, deuterated reagents are used in the final two stages:

-

O-demethylation followed by methylation with deuterated methyl iodide (CD₃I) to introduce the trideuteriomethoxy group.

-

Acetylation using deuterated acetic anhydride ((CD₃CO)₂O) or acetyl chloride (CD₃COCl) to form the trideuterioacetyl group.

Illustrative Workflow for Synthesis:

Synthesis workflow for this compound.

Analytical Characterization: Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of agomelatine and its deuterated analog in biological matrices.

Protocol Outline:

-

Sample Preparation:

-

Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.

-

Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate can be used for cleaner extracts.

-

For quantitative analysis, a known concentration of an internal standard (e.g., a different deuterated isotopologue or a structurally similar compound) is added to all samples, calibrators, and quality controls. This compound itself is often used as an internal standard for the quantification of agomelatine.

-

-

Chromatographic Separation:

-

A reverse-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

A gradient or isocratic elution can be employed to achieve optimal separation from endogenous matrix components.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in the positive ion mode is generally used.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

The precursor-to-product ion transitions for agomelatine and this compound are monitored. For agomelatine, a common transition is m/z 244.1 → 185.1. For this compound, the transition would be m/z 250.2 → 191.1.

-

Experimental Workflow for LC-MS/MS Analysis:

LC-MS/MS analytical workflow.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of agomelatine and for verifying the sites and extent of deuteration in this compound.

Protocol Outline:

-

Sample Preparation:

-

A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

-

¹H NMR Spectroscopy:

-

For agomelatine, the ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl bridge protons, the N-acetyl methyl protons, and the O-methyl protons.

-

In the ¹H NMR spectrum of this compound, the signals corresponding to the N-acetyl methyl group and the O-methyl group will be absent or significantly reduced in intensity, confirming the deuteration at these positions.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule.

-

In the spectrum of this compound, the carbon signals of the deuterated methyl groups will appear as multiplets due to C-D coupling, providing further confirmation of deuteration.

-

-

2D NMR Spectroscopy:

-

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of protons and carbons and to fully assign the spectra of both compounds.

-

Conclusion

The primary structural difference between agomelatine and this compound is the isotopic substitution of six hydrogen atoms with deuterium at key metabolic sites. This modification is designed to slow down the rate of metabolism, potentially leading to an improved pharmacokinetic profile with increased half-life and overall drug exposure. The fundamental mechanism of action, involving synergistic agonism of MT1/MT2 receptors and antagonism of 5-HT2C receptors, is expected to remain unchanged. The analytical techniques of mass spectrometry and NMR spectroscopy are essential tools for the quantitative analysis and structural confirmation of these compounds, respectively. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic implications of deuterating agomelatine.

References

- 1. Critical appraisal and update on the clinical utility of agomelatine, a melatonergic agonist, for the treatment of major depressive disease in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. The effects of deuteration on the metabolism of halogenated anesthetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Pilot study comparing in blind the therapeutic effect of two doses of agomelatine, melatonin- agonist and selective 5HT2c receptors antagonist, in the treatment of major depressive disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Melatonin and synthetic melatonergic agonists: actions and metabolism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in the metabolism of N-alkylsubstituted amphetamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Agomelatine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of agomelatine in human plasma. The use of a stable isotope-labeled internal standard, agomelatine-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward sample preparation technique and offers a rapid analysis time, enabling high-throughput screening of clinical samples.

Introduction

Agomelatine is a melatonergic agonist and a 5-HT2C antagonist used for the treatment of major depressive episodes. Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the determination of agomelatine in human plasma using an LC-MS/MS method, which is recognized for its high sensitivity and selectivity.[1][2] The method is validated to demonstrate its reliability for clinical research and drug development applications.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of agomelatine.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

-

Vortex vigorously for 3 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) System:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 70% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) System:

| Parameter | Value |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Agomelatine Transition | m/z 244.1 → 185.3 |

| This compound Transition | m/z 250.1 → 191.3 (representative) |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 - 200 ms |

Method Validation Summary

The method should be validated according to regulatory guidelines to ensure its reliability. The following table summarizes typical validation parameters.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Calibration Range | 0.05 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 80% |

| Matrix Effect | Minimal and compensated by internal standard |

Data Analysis and Quantification

The concentration of agomelatine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the data.

Signaling Pathway Visualization

While agomelatine's primary mechanism of action involves receptor interaction rather than a complex intracellular signaling cascade that is directly measured by this assay, a diagram illustrating its targets is provided below.

Caption: Agomelatine's primary receptor targets.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of agomelatine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. Proper validation of this method will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.

References

Application Note and Protocol for the Quantification of Agomelatine in Plasma using Agomelatine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of agomelatine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Agomelatine-d6 as an internal standard. The described method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Agomelatine is a melatonergic antidepressant used in the treatment of major depressive episodes. Accurate and precise quantification of agomelatine in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This protocol details a validated method for the determination of agomelatine in plasma, adapted from established methodologies.[1][2]

Experimental Workflow

The overall experimental workflow for the analysis of agomelatine in plasma samples is depicted below.

Caption: Workflow for Plasma Sample Analysis.

Materials and Reagents

-

Agomelatine (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of agomelatine and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare serial dilutions of the agomelatine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

An alternative to protein precipitation is liquid-liquid extraction.[1][2]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Agomelatine | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 244.1 | 250.1 |

| Product Ion (m/z) | 185.3 | 185.3 or 191.3 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Note: The product ion for this compound may vary depending on the position of the deuterium labels. The most abundant and stable fragment should be chosen.

Method Validation Parameters

A summary of typical validation parameters for similar agomelatine assays is provided below. These should be established for the specific method in your laboratory.

Table 3: Summary of Quantitative Data from Validated Methods

| Parameter | Typical Range/Value |

| Linearity Range | 0.05 - 50 ng/mL[1][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (Intra- and Inter-day) | < 15% RSD[1] |

| Accuracy (Intra- and Inter-day) | 85 - 115%[1] |

| Recovery | > 65%[1] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |

Data Analysis

Quantification is performed by calculating the peak area ratio of agomelatine to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of agomelatine in the plasma samples is then determined from this calibration curve.

Signaling Pathways

While this protocol focuses on the analytical method, it's important to remember the pharmacological context. Agomelatine is an agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin 5-HT2C receptor.

Caption: Agomelatine's Mechanism of Action.

Conclusion

This application note provides a comprehensive protocol for the quantification of agomelatine in plasma samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and clinical applications. All parameters should be carefully optimized and the method fully validated in the end-user's laboratory.

References

- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Development of a Robust HPLC-MS/MS Method for the Quantification of Agomelatine-d6 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Agomelatine and its deuterated internal standard, Agomelatine-d6, in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Agomelatine. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this method.

Introduction

Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and a selective antagonist at serotonergic 5-HT2C receptors.[1][2] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and noradrenaline release in the frontal cortex.[3] Accurate quantification of Agomelatine in biological matrices is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.

This application note presents a validated HPLC-MS/MS method for the determination of Agomelatine in human plasma, utilizing this compound as the internal standard.

Physicochemical Properties

A summary of the relevant physicochemical properties of Agomelatine and its deuterated analog is presented in Table 1.

| Property | Agomelatine | This compound |

| Chemical Name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | N-[2-[7-(methoxy-d3)-1-naphthalenyl]ethyl]-acetamide-2,2,2-d3 |

| Molecular Formula | C₁₅H₁₇NO₂ | C₁₅H₁₁D₆NO₂ |

| Molecular Weight | 243.31 g/mol | 249.34 g/mol |

| CAS Number | 138112-76-2 | 1079389-42-6 |

| logP | 2.7 | 2.7 |

| pKa (Strongest Acidic) | 15.96 (Predicted)[4] | Not Available |

| pKa (Strongest Basic) | -0.94 (Predicted)[4] | Not Available |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers.[5] | Soluble in methanol.[6] |

Experimental Protocols

Materials and Reagents

-

Agomelatine reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, ≥99% deuterated forms)[6]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Agomelatine and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up to the mark.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Agomelatine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with the same diluent.

-

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

HPLC System:

-

Column: Zorbax SB-C18, 150 x 2.1 mm, 5 µm (or equivalent)

-

Mobile Phase:

-

A: 5 mM Ammonium acetate in water with 0.1% formic acid

-

B: Methanol

-

-

Gradient: Isocratic elution with 30% A and 70% B

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Autosampler Temperature: 4°C

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

MRM Transitions:

The MRM transitions for Agomelatine and this compound are provided in Table 2.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Agomelatine | 244.1 | 185.3 | 200 |

| This compound | 250.1 (Predicted) | 191.3 (Predicted) | 200 |

Note: The MRM transition for Agomelatine is based on published literature. The transition for this compound is predicted based on the addition of 6 Da to the parent and the corresponding fragment ion.

Data Presentation

The performance of the method should be evaluated according to standard bioanalytical method validation guidelines. A summary of expected performance characteristics is presented in Table 3.

| Parameter | Expected Performance |

| Linearity Range | 0.05 - 10 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Precision (RSD%) | Intra-day and Inter-day precision should be ≤ 15% (≤ 20% at the LLOQ) |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Recovery | Consistent and reproducible, typically in the range of 80-120% |

| Matrix Effect | Should be minimized and compensated for by the internal standard. |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative). |

Visualizations

Agomelatine Signaling Pathway

Agomelatine exerts its antidepressant effects through a synergistic action on melatonergic and serotonergic systems.

Caption: Agomelatine's dual mechanism of action.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in human plasma is depicted below.

Caption: HPLC-MS/MS method workflow.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Agomelatine in human plasma using this compound as an internal standard. The simple and efficient protein precipitation sample preparation protocol, combined with the selectivity of MS/MS detection, makes this method well-suited for high-throughput analysis in a research setting. This detailed protocol and the accompanying information will be a valuable resource for researchers involved in the study of Agomelatine.

References

- 1. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Agomelatine (HMDB0015636) [hmdb.ca]

- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Agomelatine-d6 for Pharmacokinetic Studies in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as a melatoninergic (MT1/MT2) receptor agonist and a serotonin (5-HT2C) receptor antagonist.[1][2][3] Understanding its pharmacokinetic properties is crucial for preclinical and clinical drug development. Agomelatine-d6, a deuterated analog of agomelatine, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass.[4] These application notes provide detailed protocols for conducting pharmacokinetic studies of agomelatine in rodents using this compound as an internal standard.

Pharmacokinetic Profile of Agomelatine in Rodents

Agomelatine exhibits significant inter-species variability in its pharmacokinetic profile. In rodents, it is rapidly absorbed and extensively metabolized, primarily in the liver. The oral bioavailability of agomelatine is generally low due to a significant first-pass effect.

Table 1: Pharmacokinetic Parameters of Agomelatine in Rodents

| Parameter | Rat | Mouse |

| Dose (mg/kg) | 10 - 50 (p.o., i.p.) | 10 - 64 (i.p.) |

| Cmax (ng/mL) | Highly variable | Data not readily available |

| Tmax (h) | ~0.5 - 4 | Data not readily available |

| AUC (ng·h/mL) | Highly variable | Data not readily available |

| Half-life (t½) (h) | ~1-2 | Data not readily available |

Note: The pharmacokinetic parameters of agomelatine can be highly variable.[5] The data presented here is a general representation from available literature and may vary based on study design, analytical methods, and rodent strain.

Experimental Protocols

Animal Handling and Dosing

a. Animal Models:

-

Species: Sprague-Dawley or Wistar rats, C57BL/6 or BALB/c mice are commonly used.

-

Health Status: Animals should be healthy and acclimatized to the facility for at least one week prior to the study.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

b. Dosing:

-

Formulation: Agomelatine can be formulated in a suitable vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline for intraperitoneal (i.p.) or oral (p.o.) administration.[4]

-

Dose Selection: Doses used in rodent studies typically range from 10 to 50 mg/kg.[3][6][7] The specific dose will depend on the study objectives.

-

Administration: For oral administration, use oral gavage. For intraperitoneal administration, inject into the lower quadrant of the abdomen.

Blood Sample Collection

-

Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Suggested time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Method: Collect blood (approximately 100-200 µL per time point for mice, 200-300 µL for rats) via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Sample Preparation and Analysis (LC-MS/MS)

a. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing this compound as the internal standard (concentration to be optimized based on the expected analyte concentration).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) for separation.[8] A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly employed.

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions for agomelatine and this compound using Multiple Reaction Monitoring (MRM).

-

Agomelatine: m/z 244.1 → 185.3[9]

-

This compound: The specific transition will depend on the deuteration pattern but will be a +6 Da shift from the parent and/or fragment ion of agomelatine.

-

-

Quantification: Generate a calibration curve using known concentrations of agomelatine spiked into blank rodent plasma. The concentration of agomelatine in the study samples is determined by the peak area ratio of the analyte to the internal standard (this compound).

Visualizations

Caption: Experimental workflow for a rodent pharmacokinetic study of agomelatine.

Caption: Chemical structures of Agomelatine and this compound.

Caption: Simplified metabolic pathway of agomelatine in rodents.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of agomelatine in rodent plasma samples. The protocols outlined in these application notes offer a comprehensive guide for researchers to conduct pharmacokinetic studies, which are essential for the non-clinical development of agomelatine and related compounds. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for a better understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of agomelatine in preclinical models.

References

- 1. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agomelatine's effect on circadian locomotor rhythm alteration and depressive-like behavior in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Agomelatine-d6 Chromatographic Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you improve the peak shape of Agomelatine-d6 in your chromatographic experiments.

Troubleshooting Guide

Poor peak shape can compromise the accuracy and precision of your results. Below are common issues encountered during the analysis of this compound and steps to resolve them.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue for basic compounds like Agomelatine. It is often caused by secondary interactions between the analyte and the stationary phase.

Possible Causes and Solutions:

-

Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen in this compound, causing tailing.[1]

-

Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the silanol groups, reducing their interaction with the analyte.[2][3] Using an acidic modifier like formic acid, trifluoroacetic acid, or a phosphate buffer is effective.[2][4][5]

-

Solution 2: Use an End-Capped Column: Select a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[6][7]

-

Solution 3: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.[8]

-

-

Column Overload: Injecting too much sample can saturate the column, leading to tailing.[9]

-

Column Degradation: Over time, columns can degrade, exposing more active sites.

-

Solution: If the column is old or has been used extensively, replace it with a new one.[9] Using a guard column can help extend the life of your analytical column.

-

Q2: What causes peak fronting for this compound?

Peak fronting, where the peak's front half is broader, is less common than tailing but can still occur.

Possible Causes and Solutions:

-

Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[12]

-

Solution: Whenever possible, dissolve your this compound standard and samples in the mobile phase itself.[13] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

-

-

Column Collapse or Void: A physical change in the column packing, such as the formation of a void at the inlet, can distort the sample band and cause fronting.[1] This can happen from pressure shocks or using a column outside its recommended pH range.[1]

-

Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't resolve the issue, the column will likely need to be replaced.[9]

-

Q3: My this compound peak is broad. How can I make it sharper?

Broad peaks can lead to decreased sensitivity and poor resolution.

Possible Causes and Solutions:

-

Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it is detected.[14]

-

Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.

-

-

Sub-optimal Flow Rate: The efficiency of the separation is dependent on the mobile phase flow rate.

-

Poor Sample Preparation: Particulates or impurities in the sample can interfere with the chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an this compound HPLC method?

For initial method development, a reversed-phase HPLC method is typically a good starting point. The following table summarizes conditions from various published methods for Agomelatine.

Table 1: Recommended Starting HPLC Conditions for Agomelatine Analysis

| Parameter | Recommendation | Rationale | Citations |

|---|---|---|---|

| Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for Agomelatine. | [15][16] |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water/Buffer | ACN often provides sharper peaks than Methanol. | [8] |

| Aqueous Phase | 0.05 M Phosphate Buffer or 0.1% Formic Acid | Buffering at a low pH improves peak shape. | [3][16] |

| pH | 2.5 - 3.5 | Minimizes silanol interactions, leading to symmetrical peaks. | [2][3] |

| Flow Rate | 1.0 mL/min | A common starting point for a 4.6 mm ID column. | [3][16] |

| Detection | UV at 230 nm | Agomelatine has a strong absorbance at this wavelength. | [8][15] |

| Temperature | Ambient (25 °C) | Good starting point; can be optimized if needed. |[15] |

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.

-

At Low pH (e.g., 2.5 - 3.5): The secondary amine in Agomelatine will be protonated (positively charged). At the same time, acidic silanol groups on the silica packing are also protonated (neutral). This minimizes the undesirable ionic interactions, leading to sharper, more symmetrical peaks.[2][3] This is generally the recommended pH range.

-

At Mid pH (e.g., 4 - 7): As the pH increases, silanol groups begin to deprotonate, becoming negatively charged. This creates strong secondary ionic interactions with the positively charged this compound, resulting in significant peak tailing.[17]

-

At High pH (e.g., >8): While using a high pH can deprotonate the Agomelatine molecule (making it neutral) and improve peak shape on appropriate columns, it can rapidly degrade standard silica-based columns. This approach requires a specialized hybrid or pH-stable column.

Table 2: Effect of pH on Agomelatine Peak Shape

| pH Range | This compound State | Silanol State | Expected Peak Shape |

|---|---|---|---|

| 2.5 - 3.5 | Ionized (R-NH₂⁺) | Neutral (Si-OH) | Symmetrical |

| 4.0 - 7.0 | Ionized (R-NH₂⁺) | Ionized (Si-O⁻) | Tailing |

| > 8.0 | Neutral (R-NH) | Ionized (Si-O⁻) | Symmetrical (requires pH-stable column) |

Q3: What experimental protocol should I follow for sample preparation?

A robust sample preparation protocol is essential for reproducible results and good peak shape.

Detailed Protocol for Standard and Sample Preparation:

-

Stock Solution Preparation (e.g., 1000 µg/mL):

-

Accurately weigh 25 mg of this compound reference standard.[5]

-

Transfer it to a 25 mL volumetric flask.

-

Add a portion of the diluent (preferably the mobile phase or a compatible solvent like methanol) and sonicate for 5-10 minutes to ensure complete dissolution.[5]

-

Make up to the final volume with the diluent and mix thoroughly.

-

-

Working Standard Preparation:

-

Perform serial dilutions from the stock solution using the mobile phase as the diluent to achieve the desired concentration for your calibration curve.

-

-

Sample Preparation (from a solid dosage form):

-

Weigh and grind a representative number of tablets (e.g., 10) to a fine powder.[5]

-

Accurately weigh an amount of powder equivalent to a known amount of Agomelatine (e.g., 25 mg) and transfer to a 100 mL volumetric flask.[5]

-

Add approximately 70 mL of methanol, sonicate for 20 minutes, then dilute to volume with methanol.[5]

-

Filter the resulting solution through a 0.45 µm membrane filter to remove any undissolved excipients.[5]

-

Further dilute the filtered solution with the mobile phase to bring it into the calibration range.

-

Visual Guides

Below are diagrams illustrating key workflows and concepts for troubleshooting this compound peak shape.

References

- 1. waters.com [waters.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. lcms.cz [lcms.cz]

- 7. agilent.com [agilent.com]

- 8. academic.oup.com [academic.oup.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

- 11. silicycle.com [silicycle.com]

- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]

- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]

- 14. lcms.cz [lcms.cz]

- 15. Validated HPLC and HPTLC Methods for the Determination of Agomelatine in Bulk and Tablets [ejchem.journals.ekb.eg]

- 16. jchps.com [jchps.com]

- 17. hplc.eu [hplc.eu]

Troubleshooting poor recovery of Agomelatine-d6 during extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Agomelatine-d6 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.

Frequently Asked Questions (FAQs) - Troubleshooting Poor Recovery

Solid-Phase Extraction (SPE)

-

Question: Why is the recovery of my this compound low when using a C18 SPE cartridge?

Answer: Low recovery with reversed-phase SPE cartridges like C18 can stem from several factors:

-

Inadequate Cartridge Conditioning and Equilibration: The sorbent bed must be properly wetted and equilibrated. Failure to do so can lead to inconsistent interactions between the analyte and the sorbent.[1]

-

Sample pH: The pH of the sample load is critical. For a neutral compound like Agomelatine, ensuring the pH maintains its non-ionized state is crucial for retention on a non-polar sorbent.

-

Analyte Breakthrough: This can occur if the sample is loaded too quickly, or if the loading solvent is too strong, causing the analyte to pass through the cartridge without being retained.[2] It's also possible that protein-bound analytes are passing through the SPE column unretained.[2]

-

Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[3]

-

-

Question: What steps can I take to improve this compound recovery in SPE?

Answer: To enhance recovery, consider the following systematic approach:

-

Optimize the entire SPE protocol: Each step of the protocol should be assessed to see where the analytes are being lost.[2]

-

Ensure Proper Conditioning and Equilibration: Follow the manufacturer's guidelines for the specific SPE cartridge. This typically involves washing with a strong organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix (e.g., water or a weak buffer).

-

Adjust Sample pH: While Agomelatine is neutral, matrix components can be affected by pH. Adjusting the sample pH to around 7 can help minimize matrix effects and promote consistent retention.

-

Control Flow Rate: A slower flow rate during sample loading can improve the interaction between this compound and the sorbent, leading to better retention.[4][5]

-

Strengthen Elution Solvent: If the analyte is retained but not eluting, increase the strength of your elution solvent. For C18, this typically means increasing the proportion of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.[2]

-

Consider an Alternative Sorbent: If optimizing the protocol for a C18 cartridge is unsuccessful, consider a different sorbent. A polymeric sorbent or one with a mixed-mode functionality might offer better retention and recovery.

-

Liquid-Liquid Extraction (LLE)

-

Question: My this compound recovery is poor with LLE. What are the common causes?

Answer: Poor recovery in LLE is often related to the choice of solvent and the pH of the aqueous phase. Agomelatine is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6][7][8] Key factors include:

-

Incorrect Solvent Choice: The organic solvent may not have the optimal polarity to efficiently extract this compound from the aqueous matrix.

-

Suboptimal pH: The pH of the sample can influence the partition coefficient of the analyte.

-

Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete extraction.

-

Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to low recovery.

-

-

Question: How can I optimize my LLE protocol for better this compound recovery?

Answer:

-

Solvent Selection: Use a water-immiscible organic solvent in which Agomelatine has high solubility. Ethyl acetate and diethyl ether are commonly used for compounds with similar properties.

-

pH Adjustment: Experiment with adjusting the pH of your sample. For a neutral compound like Agomelatine, a neutral pH is generally a good starting point.

-

Increase Mixing Efficiency: Ensure thorough mixing by vortexing for an adequate amount of time to facilitate the transfer of the analyte into the organic phase.

-

Prevent and Break Emulsions: If an emulsion forms, it can sometimes be broken by centrifugation at a higher speed, addition of salt to the aqueous phase, or gentle stirring.

-

Protein Precipitation

-

Question: I am experiencing low recovery of this compound after protein precipitation with acetonitrile. Why might this be happening?

Answer: While protein precipitation is a simple method, low recovery can occur due to:

-

Co-precipitation: this compound might be trapped within the precipitated protein pellet, especially if it has some affinity for plasma proteins.

-

Incomplete Precipitation: If an insufficient volume of precipitant is used, some proteins may remain in the supernatant, potentially interfering with subsequent analysis.

-

-

Question: What are the best practices for protein precipitation to maximize this compound recovery?

Answer:

-

Choice of Precipitant: Acetonitrile is a common choice, but methanol or a mixture of solvents can also be effective.

-

Solvent-to-Sample Ratio: A typical ratio is 3:1 (precipitant to sample volume). Ensure this is sufficient to precipitate the majority of the proteins.

-

Thorough Vortexing: Mix the sample and precipitant vigorously to ensure complete protein denaturation and precipitation.

-

Centrifugation Conditions: Centrifuge at a high speed (e.g., >10,000 g) for a sufficient duration to ensure a compact protein pellet and a clear supernatant.

-

Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

-

Quantitative Data Summary

The following table summarizes reported recovery rates for Agomelatine using different extraction methods. Note that the recovery of this compound is expected to be very similar to that of Agomelatine.

| Extraction Method | Matrix | Analyte | Internal Standard | Average Recovery (%) | Reference |

| Liquid-Liquid Extraction | Human Plasma | Agomelatine | Fluoxetine | 67.10% | [9] |

| Liquid-Liquid Extraction | Human Plasma | Agomelatine | Harmine | 91% | [10] |

| Microextraction by Packed Sorbent | Saliva & Plasma | Agomelatine | N/A | >89% | [11][12] |

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a validated method for the quantification of Agomelatine in human plasma.[10]

-

Sample Preparation: To 200 µL of human plasma in a centrifuge tube, add the internal standard solution.

-

pH Adjustment (Optional but Recommended): Add a small volume of a suitable buffer to adjust the pH to neutral.

-

Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).

-

Extraction: Vortex the mixture for 5-10 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Collection: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) Protocol (General Guidance)

This is a general protocol for a C18 SPE cartridge and should be optimized for your specific application.

-

Conditioning: Condition the C18 cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge at a low flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

3. Protein Precipitation Protocol

-

Sample Preparation: Place 100 µL of the plasma sample in a microcentrifuge tube.

-

Addition of Precipitant: Add 300 µL of cold acetonitrile (or methanol).

-

Mixing: Vortex vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge at 12,000 g for 10 minutes.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.

Visualizations

Caption: Troubleshooting workflow for poor this compound recovery.

References

- 1. specartridge.com [specartridge.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. welch-us.com [welch-us.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. WO2017059877A1 - Pharmaceutical composition containing agomelatine and process for the preparation thereof - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multi-matrix assay of the first melatonergic antidepressant agomelatine by combined liquid chromatography-fluorimetric detection and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Agomelatine-d6 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing MS/MS transitions for Agomelatine-d6. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The precursor ion ([M+H]+) for this compound is expected to be m/z 250.2, which is 6 Daltons higher than the unlabeled Agomelatine (m/z 244.1) due to the six deuterium atoms. The fragmentation pattern of this compound is expected to be similar to that of Agomelatine. Therefore, the major product ions will also show a corresponding mass shift. The most abundant product ion for Agomelatine is typically m/z 185.3. For this compound, the corresponding product ion would be expected at approximately m/z 191.3. However, it is crucial to confirm these transitions experimentally.

Q2: How do I optimize the collision energy for this compound transitions?

A2: Collision energy is a critical parameter for obtaining optimal sensitivity. You can optimize it by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant fragments. Then, for each precursor-product ion pair, perform a collision energy optimization experiment. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion. The collision energy that yields the highest and most stable signal should be selected for your MRM method.

Q3: I am observing a weak signal for my this compound internal standard. What are the possible causes?

A3: A weak signal for your internal standard can be due to several factors:

-

Incorrect MS/MS transitions: Verify that you are using the correct precursor and product ions for this compound.

-

Suboptimal collision energy: Ensure that the collision energy has been properly optimized.

-

Poor ionization efficiency: Check the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows.

-

Sample preparation issues: Inefficient extraction or the presence of matrix effects can suppress the signal.

-

Low concentration of the internal standard: Confirm the concentration of your this compound working solution.

Q4: Can I use the same liquid chromatography method for Agomelatine and this compound?

A4: Yes, since deuterated standards are chemically identical to their unlabeled counterparts, they will have very similar chromatographic behavior. Therefore, a liquid chromatography method developed for Agomelatine should be suitable for this compound. A slight shift in retention time might be observed, but it is generally negligible.

Troubleshooting Guides

Issue 1: High Background Noise

High background noise can significantly impact the sensitivity and accuracy of your assay.

| Potential Cause | Troubleshooting Step |

| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents and additives. |

| Dirty ion source | Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions. |

| Leak in the LC or MS system | Check for leaks in all fittings and connections. |

| Matrix effects | Optimize the sample preparation procedure to remove interfering substances. Consider using a more selective extraction method like solid-phase extraction (SPE). |

Issue 2: Poor Peak Shape

Poor peak shape (e.g., fronting, tailing, or splitting) can affect the accuracy of peak integration.

| Potential Cause | Troubleshooting Step |

| Column degradation | Replace the analytical column with a new one of the same type. |

| Incompatible mobile phase | Ensure the pH of the mobile phase is appropriate for the analyte and the column. |

| Sample overload | Dilute the sample or inject a smaller volume. |

| Clogged frit or tubing | Backflush the column or replace the clogged components. |

Issue 3: Inconsistent Retention Times

Shifting retention times can lead to misidentification of peaks.

| Potential Cause | Troubleshooting Step |

| Unstable pump flow rate | Purge the LC pumps to remove air bubbles and ensure a stable flow. |

| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |

| Changes in mobile phase composition | Ensure the mobile phase is well-mixed and degassed. |

Experimental Protocols

Protocol 1: Optimization of MS/MS Transitions for this compound

-

Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

-

Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the precursor ion ([M+H]+) for this compound (expected around m/z 250.2).

-

Perform a product ion scan of the selected precursor ion to identify the most abundant fragment ions.

-

Select the most intense and specific product ions for MRM analysis.

-

For each selected transition, optimize the collision energy. Create an experiment where the collision energy is ramped over a range (e.g., 5 to 50 eV in 2 eV increments) and monitor the intensity of the product ion.

-

Select the collision energy that provides the maximum and most stable signal for each transition.

Quantitative Data Summary

The following table summarizes typical mass spectrometric parameters for the analysis of Agomelatine. These can be used as a starting point for optimizing the parameters for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Agomelatine | 244.1 | 185.3 | [1][2] |

For this compound, the expected precursor ion would be approximately m/z 250.1 and the corresponding product ion would be around m/z 191.3. These values should be experimentally confirmed.

Visualizations

Caption: Workflow for MS/MS transition optimization.

Caption: Troubleshooting logic for weak internal standard signal.

References

Technical Support Center: Agomelatine-d6 Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Agomelatine-d6 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous components of the biological matrix (e.g., plasma, serum, urine). This interference can lead to either ion suppression or enhancement, affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] The primary value of using a stable isotope-labeled internal standard like this compound is to compensate for these matrix effects, as it is expected to be affected in the same way as the analyte, agomelatine.

Q2: What are the common causes of matrix effects in bioanalysis?

A2: The most common causes of matrix effects are phospholipids from biological membranes, which can co-elute with the analyte and internal standard.[3] Other sources include endogenous compounds (e.g., salts, proteins, metabolites), co-administered drugs, and components from sample collection tubes or formulation agents.[3]

Q3: Why is it crucial to use a stable isotope-labeled internal standard like this compound?

A3: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative bioanalysis.[4][5] Because it has nearly identical physicochemical properties to the analyte (agomelatine), it co-elutes and experiences the same degree of matrix effects.[3] By using the ratio of the analyte peak area to the IS peak area for quantification, variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results. The FDA and EMA regulatory bodies recommend the use of a SIL-IS to overcome matrix effects.[3][6]

Q4: What are the regulatory expectations for assessing matrix effects for an internal standard?

A4: Regulatory agencies like the FDA and EMA require that matrix effects be thoroughly investigated during bioanalytical method validation.[7][8] The International Council for Harmonisation (ICH) M10 guideline, adopted by both agencies, specifies that the matrix effect should be evaluated using at least six different lots of the biological matrix.[8][9] The precision of the internal standard-normalized matrix factor across these lots should not be greater than 15%.[3][8]

Troubleshooting Guide

Problem: Inconsistent or variable peak areas for this compound across different samples.

| Possible Cause | Troubleshooting Action |

| Significant Matrix Effects | Endogenous components in certain samples may be causing ion suppression or enhancement of the this compound signal. |

| * Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than protein precipitation. | |

| * Optimize Chromatography: Adjust the chromatographic conditions (e.g., change the mobile phase composition, gradient profile, or switch to a different column chemistry) to separate this compound from the co-eluting matrix components. | |

| * Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4] | |

| Inconsistent Sample Preparation | Errors during sample processing, such as inconsistent pipetting of the internal standard or incomplete extraction, can lead to variable peak areas. |

| * Review and Standardize Procedures: Ensure that all lab personnel are following the same standardized protocol for sample preparation. | |

| * Automate Where Possible: Use automated liquid handlers for precise and consistent addition of the internal standard and other reagents. | |